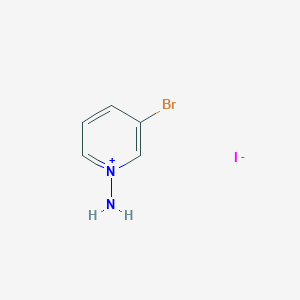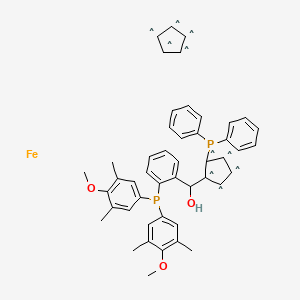![molecular formula C18H27BN2O4 B12104185 1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12104185.png)
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester: is a complex organic compound with the following chemical formula:
C20H30BNO4
. It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological activities.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of an appropriate indole precursor with boronic acid derivatives. For example, the boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction using palladium catalysts . The specific reaction conditions and reagents may vary, but the overall strategy aims to form the desired boron-substituted indole.
Industrial Production: While industrial-scale production methods may not be widely documented for this specific compound, the principles of organic synthesis apply. Researchers and pharmaceutical companies optimize synthetic routes to achieve high yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity: 1H-Indole-1-carboxylic acid derivatives can participate in various chemical reactions:
Oxidation: Oxidative processes can lead to the formation of indole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substituents on the indole ring can undergo nucleophilic substitution reactions.
Boronic Acid Chemistry: The boron atom in this compound is amenable to Suzuki-Miyaura coupling and other boron-based reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Essential for introducing the boron functionality.
Base: Often triethylamine or other suitable bases facilitate reactions.
Major Products: The major product is the titled compound itself, which incorporates boron into the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Boron-containing compounds play a vital role as catalysts in organic transformations.
Medicinal Chemistry: Researchers explore boron-substituted indoles for drug discovery.
Anticancer Properties: Some indole derivatives exhibit antiproliferative effects against cancer cells.
Antimicrobial Activity: Indoles may combat microbial infections.
Neuroscience: Indoles could impact neurotransmitter systems.
Materials Science: Boron-containing compounds find applications in materials, such as OLEDs and polymers.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects depends on its specific biological target. Further research is needed to elucidate its molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on closely related compounds, exploring other boron-substituted indoles and comparing their properties would highlight the uniqueness of this compound.
Eigenschaften
Molekularformel |
C18H27BN2O4 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
[5-(diethylaminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C18H27BN2O4/c1-6-20(7-2)12-13-8-9-15-14(10-13)11-16(19(23)24)21(15)17(22)25-18(3,4)5/h8-11,23-24H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
NHTDCTBOMXSWBD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)

![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)

